11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Übersicht

Beschreibung

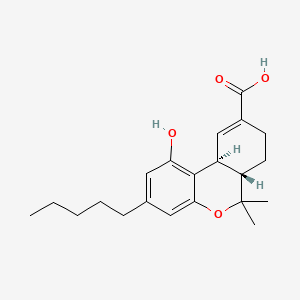

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a primary metabolite of delta-9-tetrahydrocannabinol, the principal psychoactive constituent of cannabis. It is formed in the liver following the ingestion of delta-9-tetrahydrocannabinol and is excreted in the urine, making it a key compound in drug testing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid generally begins with delta-9-tetrahydrocannabinol as the starting material. The process involves oxidation reactions, typically employing strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions are controlled to ensure the selective formation of the carboxylic acid derivative without further degradation of the molecule.

Industrial Production Methods

Industrial production of this compound relies on large-scale oxidation processes. These methods are optimized for high yield and purity, often utilizing catalytic systems to enhance the efficiency and selectivity of the oxidation reaction.

Analyse Chemischer Reaktionen

Types of Reactions

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

Reduction: Can be reduced back to delta-9-tetrahydrocannabinol or its derivatives under certain conditions.

Substitution: The carboxylic acid group can be modified through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride in organic solvents.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation.

Major Products Formed

From Oxidation: Various oxidized cannabinoids.

From Reduction: Delta-9-tetrahydrocannabinol and its derivatives.

From Substitution: Esters and amides of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is used to study the metabolism of cannabinoids and the chemical transformations they undergo. It serves as a standard in analytical chemistry for detecting and quantifying cannabinoids in biological samples.

Biology

In biological research, it is used to investigate the biological pathways of delta-9-tetrahydrocannabinol metabolism. It helps in understanding the pharmacokinetics and pharmacodynamics of cannabinoid consumption.

Medicine

In medicine, the compound is important for developing and improving drug tests for cannabis use. Its presence in biological fluids indicates recent cannabis ingestion, aiding in diagnostics and forensic investigations.

Industry

The industrial applications include its use in quality control processes for the production of cannabinoid-based products. It ensures that products are free from illegal or unwanted contaminants.

Wirkmechanismus

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive. Its formation represents the inactivation and excretion of delta-9-tetrahydrocannabinol. It follows metabolic pathways involving enzymes like cytochrome P450 in the liver. These enzymes catalyze the oxidation of delta-9-tetrahydrocannabinol to this compound, which is then conjugated and excreted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Delta-9-tetrahydrocannabinol: The parent compound, psychoactive and responsible for the effects of cannabis.

11-Hydroxy-delta(9)-tetrahydrocannabinol: Another primary metabolite of delta-9-tetrahydrocannabinol, more psychoactive than 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid.

Cannabidiol (CBD): Another major component of cannabis, non-psychoactive and used for its therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its role as a primary metabolite for drug testing and its non-psychoactive nature. It acts as a marker for recent cannabis use, differentiating it from other cannabinoids which may or may not be psychoactive or indicate recent use.

Biologische Aktivität

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) is the primary non-psychoactive metabolite of delta(9)-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. THC-COOH is significant in both clinical and forensic settings as a biomarker for cannabis consumption. This article explores the biological activity of THC-COOH, focusing on its pharmacological properties, mechanisms of action, and implications for health.

Pharmacological Properties

Analgesic and Anti-inflammatory Effects

THC-COOH exhibits notable analgesic and anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, which are critical enzymes in the inflammatory pathway. This inhibition may contribute to its potential use in pain management without the psychoactive effects associated with THC .

Interaction with P-glycoprotein

THC-COOH has been identified as a substrate for P-glycoprotein (Pgp), a drug efflux transporter implicated in multidrug resistance in cancer therapy. It has been shown to stimulate Pgp-dependent ATPase activity, suggesting that THC-COOH could influence drug absorption and efficacy in therapeutic settings .

Behavioral Effects

Unlike THC, THC-COOH does not exhibit anxiolytic or anxiogenic properties. However, it can mitigate the anxiogenic effects induced by THC, indicating a complex interaction between these cannabinoids that may affect anxiety-related behaviors .

Case Studies and Research Findings

Urinary Excretion Patterns

A study analyzed urinary excretion profiles of THC-COOH following controlled administration of THC. The results demonstrated substantial intersubject variability in metabolite excretion, with mean concentrations of THC-COOH reaching up to 153.4 ng/mL after smoking high doses of THC . This variability underscores the importance of understanding individual differences in metabolism when interpreting drug tests.

Oral Fluid Detection

Research has highlighted the utility of detecting THC-COOH in oral fluid specimens as a reliable marker for cannabis use. In a study involving 153 oral fluid specimens, it was found that 66.4% tested positive for both THC and THC-COOH, while 9.7% were positive for THC-COOH only . This finding supports the use of THC-COOH as a specific marker for cannabis intake, distinguishing it from passive exposure scenarios.

Inhibition of Enzymatic Activity

The anti-inflammatory effects of THC-COOH are primarily attributed to its ability to inhibit key enzymes involved in inflammation. By blocking COX and 5-LOX pathways, THC-COOH reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Neuroprotective Effects

In animal models, THC has demonstrated neuroprotective properties against excitotoxicity induced by various agents. For instance, neonatal rats treated with THC showed reduced neuronal damage following exposure to excitotoxic substances, suggesting that cannabinoids may have therapeutic potential in neurodegenerative conditions .

Data Tables

Eigenschaften

IUPAC Name |

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660713 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114028-39-6 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.